
Methyl 3-bromo-6-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-6-formylpyridine-2-carboxylate is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-6-formylpyridine-2-carboxylate typically involves the bromination of a pyridine derivative followed by formylation and esterification reactions. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 3-bromo-2-pyridinecarboxaldehyde, which is then subjected to formylation and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Methyl 3-bromo-6-carboxypyridine-2-carboxylate.
Reduction: Methyl 3-hydro-6-formylpyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-6-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-formylpyridine-2-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group can participate in various interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-formylpyridine
- 3-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-2-pyridinecarbaldehyde
Uniqueness
Methyl 3-bromo-6-formylpyridine-2-carboxylate is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring, along with an ester functional group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
methyl 3-bromo-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)7-6(9)3-2-5(4-11)10-7/h2-4H,1H3 |
InChI Key |
HYZWGWYEQKJQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


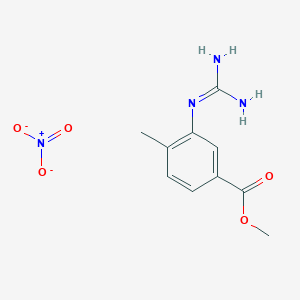

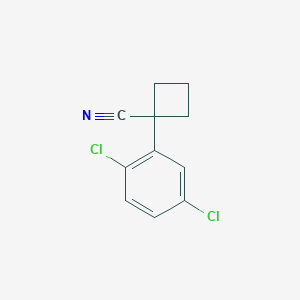
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)
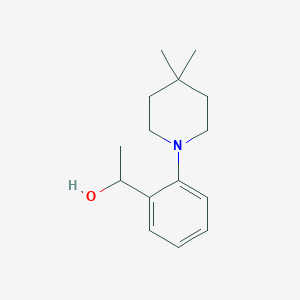

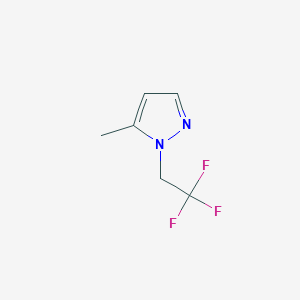





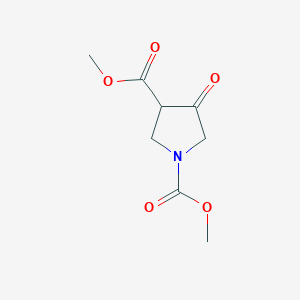
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)
